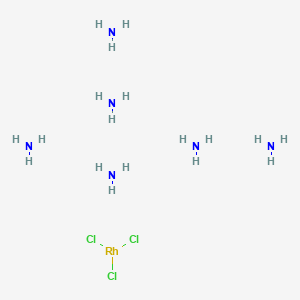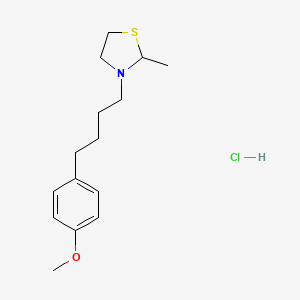
3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride is a synthetic organic compound that belongs to the thiazolidine class. This compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a butyl chain. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride typically involves the reaction of p-methoxyphenylbutylamine with 2-methylthiazolidine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Methoxyphenylbutylamine} + \text{2-Methylthiazolidine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazoline
- 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazole
- 3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine
Uniqueness
3-(4-(p-Methoxyphenyl)butyl)-2-methylthiazolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine ring, methoxyphenyl group, and butyl chain make it a versatile compound for various research applications.
特性
CAS番号 |
38914-82-8 |
|---|---|
分子式 |
C15H24ClNOS |
分子量 |
301.9 g/mol |
IUPAC名 |
3-[4-(4-methoxyphenyl)butyl]-2-methyl-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23NOS.ClH/c1-13-16(11-12-18-13)10-4-3-5-14-6-8-15(17-2)9-7-14;/h6-9,13H,3-5,10-12H2,1-2H3;1H |
InChIキー |
RCVMLADERZSPNA-UHFFFAOYSA-N |
正規SMILES |
CC1N(CCS1)CCCCC2=CC=C(C=C2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


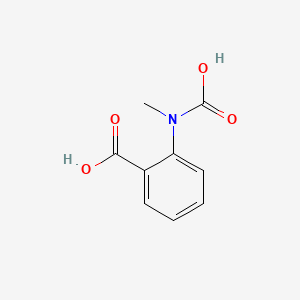

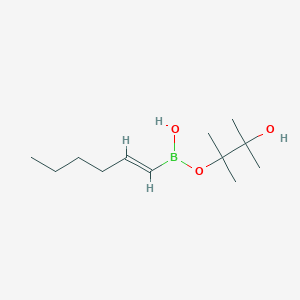
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
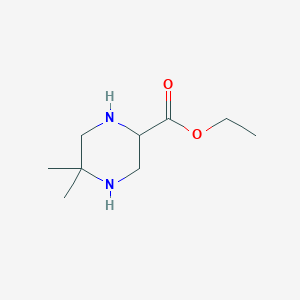
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
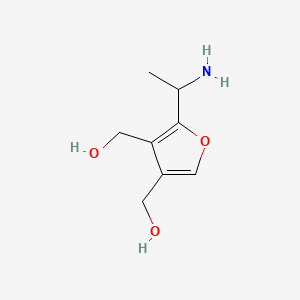
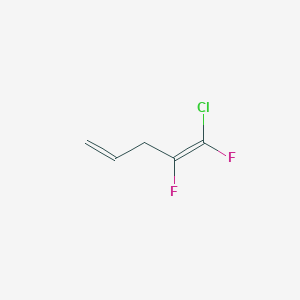
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
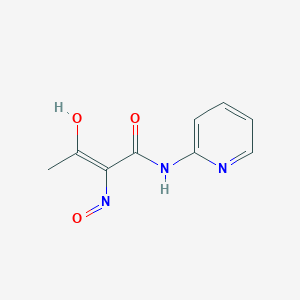
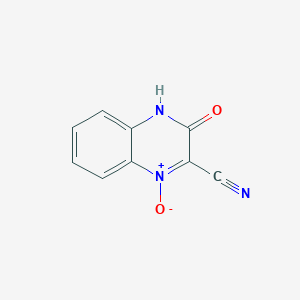
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
